

Physical and chemical properties of 11-Epi-Chaetomugilin I

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An In-Depth Technical Guide to **11-Epi-Chaetomugilin I**: Physicochemical Properties, Biological Activity, and Experimental Protocols

Introduction

11-Epi-Chaetomugilin I is a fungal secondary metabolite belonging to the azaphilone class of polyketides.[1][2] Azaphilones are characterized by a highly oxygenated bicyclic core and exhibit a wide range of biological activities.[3] **11-Epi-Chaetomugilin I** is produced by the fungus Chaetomium globosum, a species that has been isolated from various environments, including marine organisms such as the fish Mugil cephalus.[4][5][6] This document provides a comprehensive overview of the known physical and chemical properties, biological activities, and relevant experimental methodologies for **11-Epi-Chaetomugilin I**, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

11-Epi-Chaetomugilin I is an epimer of Chaetomugilin I. Its structural features include a pyranoquinone core, a chlorine atom, and a branched pentenyl side chain, which are characteristic of the chaetomugilin family.[2] The presence of a single chlorine atom is confirmed by a characteristic 3:1 isotopic peak ratio in its mass spectrum.[2] While some physical data like melting point and specific solubility values are not readily available in the literature, the properties can be inferred from related compounds and spectroscopic analysis.

Table 1: Summary of Physicochemical Properties of 11-Epi-Chaetomugilin I



Property	Value	Source
CAS Number	1319729-88-8	[4]
Molecular Formula	C22H27ClO5	[4][7]
Molecular Weight	406.90 g/mol	[4][8]
Appearance	Pale yellow powder (inferred from related compounds)	[9]
Structural Class	Azaphilone Polyketide	[1][2]
Natural Source	Chaetomium globosum	[4][10]
Storage	Store as aliquots in tightly sealed vials at -20°C for up to one month.	[4]

Spectroscopic characterization is fundamental to the identification and structural elucidation of **11-Epi-Chaetomugilin I**. The general spectral characteristics for chaetomugilins are summarized below.

Table 2: General Spectroscopic Features of Chaetomugilins

Technique	Observed Features	
Mass Spectrometry (MS)	Isotopic peak ratio [M+H]+/[M+H+2]+ of 3:1, indicating the presence of one chlorine atom.[2]	
Infrared (IR) Spectroscopy	Characteristic absorption bands for hydroxyl (OH), lactone (C=O), and α,β-unsaturated ketone (C=O) functional groups.[2]	
Ultraviolet (UV) Spectroscopy	Absorption maxima characteristic of the azaphilone chromophore.[2]	
Nuclear Magnetic Resonance (NMR)	1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC, NOESY) NMR are used to determine the complete chemical structure and relative stereochemistry.[2][3]	



Biological Activity

11-Epi-Chaetomugilin I has demonstrated significant biological activity, primarily in the areas of cytotoxicity against cancer cell lines and anti-inflammatory effects.

Cytotoxic Activity

The compound exhibits potent growth inhibition against a variety of cancer cell lines. This broad-spectrum cytotoxicity makes it a compound of interest for oncology research.[4][7]

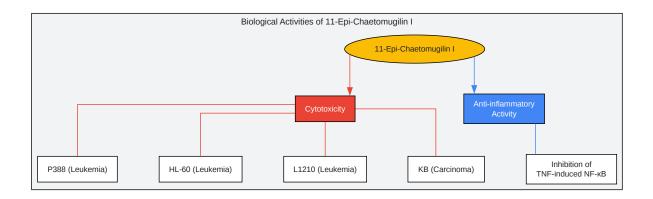
Table 3: Cytotoxic Activity of 11-Epi-Chaetomugilin I

Cell Line	Cell Type	Organism
P388	Murine Leukemia	Mouse
HL-60	Human Promyelocytic Leukemia	Human
L1210	Murine Leukemia	Mouse
KB	Human Epidermoid Carcinoma	Human
Source:[4][7][10]		

Anti-inflammatory Activity

Alongside Chaetomugilin I, its epimer has been reported to possess anti-inflammatory properties. Specifically, it can significantly suppress TNF-induced NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) activity, with a reported IC₅₀ value of 0.9 μM for the compound mixture.[1] The NF-κB signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.





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Caption: Overview of the primary biological activities of 11-Epi-Chaetomugilin I.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation, characterization, and bioactivity assessment of **11-Epi-Chaetomugilin I**, based on protocols for related chaetomugilins.

Isolation and Purification

- Fungal Culture: The Chaetomium globosum strain, often isolated from a marine source, is cultured in a suitable liquid medium (e.g., containing soluble starch and casein in artificial seawater) at 27 °C for several weeks.[11]
- Extraction: The fungal culture (both mycelia and broth) is extracted with an organic solvent such as ethyl acetate (EtOAc) or methanol (MeOH).[12]
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps for purification.

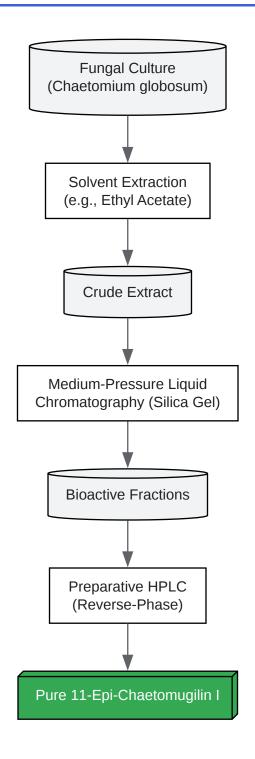
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- Thin-Layer Chromatography (TLC): Used for initial detection and monitoring of fractions.
 Spots can be visualized under UV light (254 nm and 365 nm) or by staining with reagents like ceric ammonium molybdate.[12]
- Medium-Pressure Liquid Chromatography (MPLC): The extract is often first fractionated over a silica gel column.[11]
- o High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reverse-phase (e.g., C18 column with MeOH:H₂O or CH₃CN:H₂O gradients) or normal-phase HPLC to yield the pure compound.[12]





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Caption: Generalized workflow for the isolation of 11-Epi-Chaetomugilin I.

Structural Elucidation

The absolute stereostructure of **11-Epi-Chaetomugilin I** is determined through a combination of modern spectroscopic techniques.[2][6]



- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
 or Fast Atom Bombardment Mass Spectrometry (FABMS) is used to determine the exact
 molecular formula.[3][9]
- NMR Spectroscopy: 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY/ROESY)
 NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.[2][3]
- Chiroptical Methods: The absolute configuration is often confirmed using techniques such as X-ray crystallography, electronic circular dichroism (CD) spectroscopy, or by chemical means like the Mosher's ester method.[2]

Cytotoxicity Assay (MTT Method)

The cytotoxic effects of **11-Epi-Chaetomugilin I** on cancer cell lines are commonly evaluated using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[9]

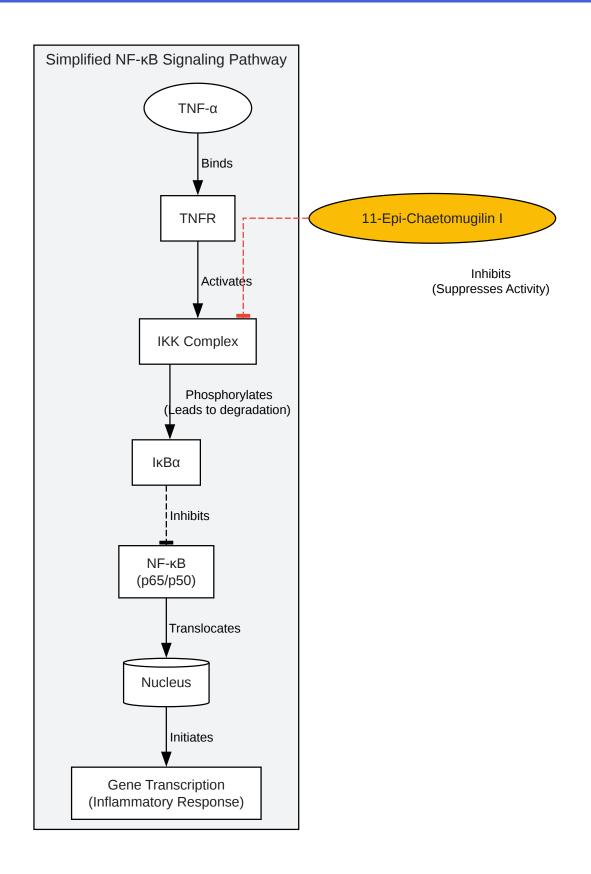
- Cell Seeding: Cancer cells (e.g., P388, HL-60) are seeded in 96-well plates and cultured in an appropriate medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum).[9]
- Compound Treatment: Cells are treated with various concentrations of 11-Epi-Chaetomugilin I and incubated for a specified period (e.g., 48-72 hours).
- MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
- Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.



NF-kB Inhibition Assay

The anti-inflammatory activity is assessed by measuring the inhibition of the NF- κ B signaling pathway.





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Caption: Inhibition of the TNF- α induced NF- κ B pathway by **11-Epi-Chaetomugilin I**.



Conclusion

11-Epi-Chaetomugilin I is a bioactive natural product with significant potential, particularly in the fields of oncology and anti-inflammatory research. Its potent cytotoxic effects against multiple cancer cell lines and its ability to inhibit the pro-inflammatory NF-κB pathway underscore its value as a lead compound for drug discovery. Further investigation into its precise mechanism of action, structure-activity relationships, and potential for chemical synthesis will be crucial for translating its therapeutic potential. The protocols and data summarized in this guide provide a foundational resource for researchers working with this promising fungal metabolite.

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